Ethanol, 2,2'-iminobis-, phosphate (ester)

Descripción

Overview of Phosphate (B84403) Esters in Contemporary Chemical Research

Phosphate esters are a significant class of organophosphorus compounds, characterized by the bonding of one or more organic groups to a phosphate core. These esters can be mono-, di-, or triesters, depending on the number of alcohol molecules that have reacted with phosphoric acid. nih.goveuropa.eu In contemporary chemical research, phosphate esters are widely recognized for their versatility.

They are extensively studied and utilized as anionic surfactants, emulsifiers, wetting agents, and corrosion inhibitors. nih.gov The properties of a given phosphate ester, such as its solubility and surface activity, can be finely tuned by altering the structure of the alcohol used in its synthesis. nih.govp2infohouse.org For instance, the introduction of ethylene (B1197577) oxide units into the alcohol hydrophobe can enhance alkali tolerance. google.com

From a biochemical standpoint, phosphate esters are fundamental to life. They are integral structural components of nucleic acids (DNA and RNA) and phospholipids (B1166683), which form the basis of cell membranes. nih.goveuropa.eu Furthermore, high-energy phosphate bonds, such as those in adenosine (B11128) triphosphate (ATP), are the primary means of energy storage and transfer within cells, powering essential biochemical processes. nih.goveuropa.eu The hydrolysis of these esters is a critical area of study, with research exploring the kinetics and mechanisms of this process under various conditions. usu.ac.id

Significance of the Iminobis(ethanol) (Diethanolamine) Moiety in Advanced Chemical Synthesis

The diethanolamine (B148213) (DEA) moiety, chemically known as 2,2'-iminobis(ethanol), is a bifunctional molecule containing both a secondary amine and two primary alcohol groups. wikipedia.org This structure makes it a valuable and versatile building block in advanced chemical synthesis. diplomatacomercial.comwikipedia.org Pure diethanolamine is a white solid at room temperature, though it is often encountered as a colorless, viscous liquid due to its tendency to absorb water. wikipedia.org

Diethanolamine is widely used as an intermediate in the production of a diverse range of chemical products. diplomatacomercial.comrockchemicalsinc.comservochem.com Its reaction with fatty acids or their esters produces diethanolamides, which are common components of soaps, detergents, and personal care products, where they act as foaming agents and emulsifiers. wikipedia.orgatlantis-press.com The basic nature of the amine group allows DEA to be used as a neutralizing agent for acidic compounds and as a corrosion inhibitor in metalworking fluids and gas treatment processes, where it effectively removes acidic gases like hydrogen sulfide (B99878) and carbon dioxide. wikipedia.orgrockchemicalsinc.com

In more specialized academic research, diethanolamine and its derivatives are investigated for their potential biological activity. nih.gov For example, studies have explored the synthesis of diethanolamine-based amino acid derivatives as potential antimicrobial agents. rockchemicalsinc.com Research has also shown that diethanolamine can interfere with choline (B1196258) uptake and phospholipid biosynthesis in cells, indicating its potential to interact with key metabolic pathways. nih.gov

Current Academic Landscape and Identified Research Gaps Pertaining to Ethanol (B145695), 2,2'-iminobis-, Phosphate (Ester)

The current academic landscape for Ethanol, 2,2'-iminobis-, phosphate (ester) is characterized by a notable scarcity of dedicated research studies. While the parent molecules, phosphoric acid and diethanolamine, are extensively studied and widely used, their simple salt combination has not attracted significant focused academic attention. The majority of available information comes from chemical databases and patents, which provide basic properties but lack in-depth research findings.

A significant portion of the research on related compounds focuses on more complex derivatives, such as the diethanolamine salts of long-chain alkyl phosphate esters (e.g., DEA-Cetyl Phosphate). nih.govebsco.com These compounds are primarily investigated for their surfactant properties in industrial and commercial formulations. wikipedia.org

The primary research gaps can be summarized as follows:

Lack of Detailed Synthesis and Characterization: There is a need for academic literature detailing the optimized synthesis, purification, and comprehensive characterization (e.g., NMR, IR, mass spectrometry, and X-ray crystallography) of Ethanol, 2,2'-iminobis-, phosphate (ester).

Unexplored Physicochemical Properties: Detailed experimental data on properties such as thermal stability, solubility in various solvents, and solution behavior are not readily available.

Limited Application-Focused Research: While its industrial uses can be inferred, there is a lack of academic studies exploring its potential in specific applications like catalysis, as a flame retardant, or in novel material synthesis.

Unknown Biological Interaction Profile: The biological effects of this specific salt are largely uninvestigated. Given that diethanolamine can impact phospholipid metabolism, research into the biological activity of the combined ester could yield interesting findings. nih.gov

In essence, Ethanol, 2,2'-iminobis-, phosphate (ester) represents a relatively unexplored area within organophosphorus chemistry, offering numerous opportunities for fundamental and applied research.

Compound Information Table

| Compound Name | Synonym(s) |

| Ethanol, 2,2'-iminobis-, phosphate (ester) | Diethanolamine phosphate |

| Phosphoric acid | Orthophosphoric acid |

| Diethanolamine | 2,2'-Iminobis(ethanol); DEA |

| Adenosine triphosphate | ATP |

| DEA-Cetyl Phosphate | Diethanolamine cetyl phosphate |

| Cocamide DEA | Coconut oil acid diethanolamine condensate |

| Lauramide DEA | Lauric acid diethanolamide |

| Oleamide DEA | Oleic acid diethanolamide |

| Morpholine | 1,4-Oxazinane |

Data Tables

Physical and Chemical Properties of Diethanolamine

| Property | Value | Reference |

| Molecular Formula | C4H11NO2 | epa.gov |

| Molecular Weight | 105.14 g/mol | epa.gov |

| Appearance | Colorless viscous liquid or white crystals | nih.gov |

| Melting Point | 28 °C | chemicalbook.com |

| Boiling Point | 217 °C at 150 mmHg | chemicalbook.com |

| Density | 1.097 g/mL at 25 °C | chemicalbook.com |

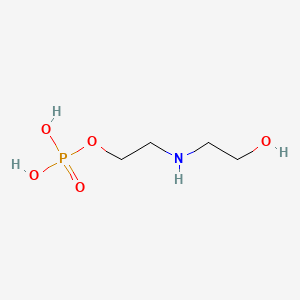

Structure

3D Structure

Propiedades

Número CAS |

52682-86-7 |

|---|---|

Fórmula molecular |

C4H12NO5P |

Peso molecular |

185.12 g/mol |

Nombre IUPAC |

2-(2-hydroxyethylamino)ethyl dihydrogen phosphate |

InChI |

InChI=1S/C4H12NO5P/c6-3-1-5-2-4-10-11(7,8)9/h5-6H,1-4H2,(H2,7,8,9) |

Clave InChI |

MKDOCSPHVLXLJA-UHFFFAOYSA-N |

SMILES canónico |

C(CO)NCCOP(=O)(O)O |

Origen del producto |

United States |

Chemical Reactivity and Reaction Mechanisms of Ethanol, 2,2 Iminobis , Phosphate Ester

Mechanisms of Ester Hydrolysis under Acidic and Basic Conditions

The hydrolysis of phosphate (B84403) esters, which involves the cleavage of the P-O bond, can be catalyzed by either acid or base. mdpi.comwikipedia.org The specific pathways for Ethanol (B145695), 2,2'-iminobis-, phosphate (ester) are influenced by the pH of the solution.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of a phosphate ester is a reversible reaction, essentially the reverse of esterification. mdpi.comwikipedia.orgnih.gov The mechanism is initiated by the protonation of the phosphoryl oxygen (P=O). This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule. The attack leads to the formation of a transient trigonal bipyramidal intermediate. wikipedia.org This intermediate then collapses, expelling the diethanolamine (B148213) group as a leaving group to yield phosphoric acid and diethanolamine. To drive the reaction to completion, a large excess of water is typically used. wikipedia.org

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), hydrolysis occurs via nucleophilic attack of the hydroxide ion (OH⁻) on the electrophilic phosphorus atom. This reaction, often termed saponification, is generally irreversible. mdpi.comoup.comnih.gov The attack of the hydroxide ion also proceeds through a trigonal bipyramidal intermediate. The subsequent departure of the diethanolamine moiety results in the formation of a phosphate salt and diethanolamine. The reaction is considered irreversible because the resulting phosphate anion is negatively charged and thus resistant to further nucleophilic attack. nih.govresearchgate.net

| Condition | Catalyst | Reversibility | Key Mechanistic Steps | Products |

| Acidic | H⁺ (e.g., HCl, H₂SO₄) | Reversible | 1. Protonation of P=O group. 2. Nucleophilic attack by H₂O. 3. Formation of trigonal bipyramidal intermediate. 4. Expulsion of leaving group (diethanolamine). | Phosphoric acid, Diethanolamine |

| Basic | OH⁻ (e.g., NaOH, KOH) | Irreversible | 1. Nucleophilic attack by OH⁻ on P atom. 2. Formation of trigonal bipyramidal intermediate. 3. Expulsion of leaving group (diethanolamine). 4. Deprotonation of resulting acid. | Phosphate salt, Diethanolamine |

Detailed Nucleophilic Acyl Substitution Pathways

Nucleophilic substitution at the phosphorus center is a characteristic reaction of phosphate esters. wikipedia.org In the context of Ethanol, 2,2'-iminobis-, phosphate (ester), this is more accurately described as a nucleophilic phosphoryl substitution, as the reaction center is the phosphorus atom of the phosphoryl group. These reactions are analogous to nucleophilic acyl substitution in carboxylic acid derivatives. eurekalert.orgwikipedia.org

The substitution can proceed through two primary pathways:

Addition-Elimination Mechanism: This pathway involves the formation of a five-coordinate (pentacovalent) trigonal bipyramidal intermediate. A nucleophile attacks the tetrahedral phosphorus atom, leading to the intermediate, which subsequently collapses by expelling a leaving group. wikipedia.org The stability of this intermediate can be influenced by the structure of the phosphate ester.

Direct Substitution (Sₙ2-type) Mechanism: This pathway is analogous to an Sₙ2 reaction at a carbon center. The nucleophile attacks the phosphorus atom, and the leaving group departs simultaneously through a trigonal bipyramidal transition state, without the formation of a stable intermediate. wikipedia.org This is a likely mechanism for many acyclic phosphate esters.

Mechanistic Study of Reduction Reactions of the Ester Moiety

The ester moiety of organophosphates can be reduced using powerful reducing agents. The reaction outcomes depend on the specific reagent used.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of reducing various functional groups, including esters and phosphine (B1218219) oxides. nih.govnih.gov The reduction of a phosphate ester like Ethanol, 2,2'-iminobis-, phosphate (ester) with LiAlH₄ would involve the cleavage of the P-O-C ester bonds. The mechanism entails the nucleophilic attack of a hydride ion (H⁻) from the aluminohydride complex onto the electrophilic phosphorus atom or the adjacent carbon. This leads to the cleavage of the ester bond, ultimately yielding the corresponding alcohol (diethanolamine) and a reduced phosphorus species. Due to its high reactivity, LiAlH₄ can be hazardous and requires controlled conditions. nih.gov

Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is another powerful reducing agent, but it can offer greater selectivity than LiAlH₄, especially at low temperatures. nih.govyoutube.com For carboxylic esters, DIBAL-H can selectively yield aldehydes at low temperatures. nih.gov When applied to a phosphate ester, DIBAL-H would also act as a source of hydride ions to cleave the P-O ester bond, producing the alcohol component. The selectivity and specific products would depend on the reaction stoichiometry and temperature.

| Reducing Agent | Reactivity | Typical Products from Phosphate Ester | Mechanistic Feature |

| Lithium Aluminum Hydride (LiAlH₄) | Very Strong | Alcohol (from ester group), Reduced Phosphorus Species | Nucleophilic attack by H⁻, cleavage of P-O-C bond. nih.gov |

| Diisobutylaluminum Hydride (DIBAL-H) | Strong, more selective | Alcohol (from ester group), Reduced Phosphorus Species | Nucleophilic attack by H⁻, can be controlled at low temps. nih.gov |

Aminolysis Reactions Leading to Amide Formation

Aminolysis is the process of converting an ester into an amide by reacting it with an amine. For Ethanol, 2,2'-iminobis-, phosphate (ester), reaction with ammonia, a primary amine, or a secondary amine would result in the formation of a phosphoramide (B1221513) (a P-N bond).

The mechanism is a nucleophilic substitution where the amine acts as the nucleophile, attacking the electrophilic phosphorus atom. This addition is followed by the elimination of the diethanolamine leaving group. The reaction can be slow, as the alkoxy leaving group is relatively basic. Studies on related phosphinate esters have shown that the reaction can be catalyzed by a second molecule of the amine, which acts as a base to facilitate the removal of a proton from the attacking nucleophile in the transition state.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Grignard reagents (RMgX) are potent nucleophiles that react with esters. While carboxylic esters typically react with two equivalents of a Grignard reagent to yield tertiary alcohols, phosphate esters undergo nucleophilic displacement at the phosphorus center.

The reaction of Ethanol, 2,2'-iminobis-, phosphate (ester) with a Grignard reagent would involve the nucleophilic attack of the carbanion-like R group from the Grignard reagent on the phosphorus atom. This displaces the diethanolamine group and forms a new P-C bond. Depending on the stoichiometry and the nature of the starting phosphate ester (mono-, di-, or tri-ester), this can lead to the formation of phosphinates, phosphine oxides, or tertiary phosphines. Competitive displacement at the carbon atom of the ester group can also occur under certain conditions.

Covalent Interactions and Chemical Reactivity Profiling in Complex Systems

Organophosphate esters are known for their ability to interact with and modify biological macromolecules, often through covalent bond formation. This reactivity is central to the biological activity of many organophosphorus compounds, including certain pesticides and nerve agents.

The electrophilic phosphorus atom is a key target for nucleophilic residues on macromolecules. The interaction can lead to the phosphorylation of the macromolecule, forming a stable covalent adduct. This modification can alter the structure and function of the biological target. For example, organophosphates are known to cause protein cross-linking by forming a bridge between amino acid residues like lysine (B10760008) and glutamate. The diethanolamine portion of the title compound, with its hydroxyl and amine groups, could also participate in non-covalent interactions, such as hydrogen bonding, which may influence the compound's orientation and reactivity within a complex biological system.

Proteins: A primary mode of action for many organophosphates is the covalent inhibition of enzymes, particularly serine hydrolases like acetylcholinesterase (AChE). The mechanism involves the nucleophilic attack by a highly reactive serine residue in the enzyme's active site on the phosphorus atom of the organophosphate. This results in the formation of a stable, covalently bonded phosphoryl-enzyme complex, rendering the enzyme inactive. While serine is a common target, other nucleophilic amino acid residues, such as tyrosine, can also be covalently modified by organophosphates. Beyond direct covalent modification, organophosphates can also engage in non-covalent interactions like hydrogen bonding and van der Waals forces, which can induce conformational changes in proteins and inhibit their function.

Nucleic Acids: The interaction of organophosphates with nucleic acids (DNA and RNA) is an area of significant toxicological interest. wikipedia.org Organophosphates can damage DNA through several mechanisms. As alkylating agents, they are electrophilic and can react with nucleophilic sites on DNA bases, particularly nitrogen atoms with high electron density. This can lead to the formation of DNA adducts, which can be mutagenic. The phosphorus center itself can also be a site of nucleophilic attack by DNA bases, leading to phosphorylation of the DNA. These interactions can cause DNA strand breaks and inter- or intra-strand cross-links, disrupting DNA replication and transcription. Studies have demonstrated that organophosphates can bind to DNA fragments with sequence-dependent affinity. The negatively charged phosphate backbone of DNA, which is itself composed of phosphodiester bonds, generally repels nucleophilic attack, contributing to its stability. However, electrophilic organophosphates can still target the bases. researchgate.net

Application of Mechanistic Profiling in Quantitative Structure-Activity Relationship (QSAR) Tools

The integration of mechanistic profiling into Quantitative Structure-Activity Relationship (QSAR) models represents a significant advancement in the predictive toxicology and regulatory assessment of chemicals. For a compound like Ethanol, 2,2'-iminobis-, phosphate (ester), which combines the structural features of an organophosphate ester and a diethanolamine moiety, mechanistic profiling in QSAR is not yet extensively documented in publicly available literature. However, by examining the QSAR approaches for structurally related organophosphate esters and amine-containing surfactants, a framework for its potential mechanistic profiling can be established.

QSAR models correlate variations in the biological activity of a group of chemicals with changes in their molecular features, or descriptors. Mechanistic QSAR models go a step further by incorporating descriptors that are directly related to the chemical's mechanism of action. This approach enhances the predictive power and biological relevance of the models.

For Ethanol, 2,2'-iminobis-, phosphate (ester), its dual nature as a phosphate ester and a diethanolamine derivative suggests that its activity profile could be influenced by mechanisms relevant to both classes of compounds. Organophosphate esters are known for their potential to inhibit acetylcholinesterase (AChE), a mechanism that is heavily dependent on the reactivity of the ester and its affinity for the enzyme's active site. nih.gov In contrast, the diethanolamine portion imparts surfactant-like properties, suggesting that its biological activity could also be related to membrane disruption or other surface-active effects.

A mechanism-based 3D-QSAR approach has been successfully applied to organophosphate and carbamate (B1207046) esters to predict their AChE inhibitory potency. nih.gov This methodology relies on analyzing the docked conformations of the compound and its metabolites to identify inhibitory structures that can form a covalent bond with the serine residue in the AChE active site. nih.gov Key determinants for inhibitory potency in such models include the ability to form hydrogen bonds at the oxyanion hole and π-π interactions with specific amino acid residues like Trp86. nih.gov

Furthermore, QSAR studies on organophosphates have identified molecular descriptors that correlate with their neurotoxic potential, such as the inhibition of neuropathy target esterase (NTE). These models have utilized topological and quantum chemical descriptors to predict the "aging" potential of the inhibited enzyme, a critical factor in the development of organophosphate-induced delayed neuropathy. nih.gov

The surfactant properties endowed by the diethanolamine group are another critical aspect for mechanistic QSAR profiling. QSAR models for surfactants often employ descriptors that quantify the molecule's amphiphilicity, such as the critical micelle concentration (cmc). Studies on various classes of surfactants have shown that quantum-chemical descriptors (e.g., the energy of the highest occupied molecular orbital, EHOMO, and the energy of the lowest unoccupied molecular orbital, ELUMO), along with constitutional descriptors like molecular weight, are effective in predicting their properties. nih.govresearchgate.net For instance, in anionic surfactants, topological and charge-related descriptors have been identified as the driving force for intermolecular interactions with water. nih.gov

The table below summarizes key molecular descriptors that would be relevant for the mechanistic QSAR profiling of Ethanol, 2,2'-iminobis-, phosphate (ester), based on studies of related compound classes.

| Descriptor Type | Specific Descriptor | Relevance to "Ethanol, 2,2'-iminobis-, phosphate (ester)" | Reference |

| Electronic | EHOMO (Energy of Highest Occupied Molecular Orbital) | Relates to the molecule's ability to donate electrons, influencing reactivity and potential for enzyme inhibition. | nih.govresearchgate.net |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to accept electrons, important for interactions with biological targets. | nih.govresearchgate.net | |

| Dipole Moment | Influences solubility and interactions with polar biological environments. | nih.gov | |

| Topological | Molecular Connectivity Indices | Describe the branching and shape of the molecule, which can affect its fit within an enzyme's active site or its ability to partition into membranes. | nih.gov |

| Molecular Depth (MD) | Correlates with the potential for certain types of enzyme inhibition in organophosphates. | nih.gov | |

| Constitutional | Molecular Weight | A fundamental descriptor influencing various physicochemical properties and biological transport. | nih.gov |

| Number of Oxygen and Nitrogen Atoms | Contributes to the hydrophilic character and potential for hydrogen bonding. | nih.gov | |

| 3D-QSAR | Docked Conformation Analysis | Essential for predicting binding affinity and covalent interaction potential with enzyme active sites like AChE. | nih.gov |

The development of robust QSAR models for chemicals like Ethanol, 2,2'-iminobis-, phosphate (ester) is crucial for predicting their potential biological activities without extensive animal testing. By employing a mechanistic approach that considers its structural alerts for both organophosphate-like and surfactant-like activities, more accurate and reliable predictions can be made. For example, the OECD QSAR Toolbox utilizes profiling methods to identify potential mechanisms of action based on a chemical's structure, which can then guide the selection of appropriate QSAR models and the interpretation of their predictions. youtube.com This approach allows for a more nuanced assessment of a chemical's potential hazards by considering the underlying biological pathways.

Analytical Characterization Techniques for Ethanol, 2,2 Iminobis , Phosphate Ester

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the structural analysis of chemical compounds. For Ethanol (B145695), 2,2'-iminobis-, phosphate (B84403) (ester), a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ³¹P-NMR) for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of specific nuclei. For Ethanol, 2,2'-iminobis-, phosphate (ester), both proton (¹H) and phosphorus-31 (³¹P) NMR are particularly informative.

¹H-NMR: The proton NMR spectrum provides information about the number and connectivity of hydrogen atoms in the molecule. Based on the structure of the parent amine, diethanolamine (B148213), and the related compound phosphoethanolamine, the expected chemical shifts for the methylene (B1212753) (CH₂) groups in Ethanol, 2,2'-iminobis-, phosphate (ester) can be predicted. chemicalbook.comnih.gov The protons on the carbons adjacent to the nitrogen atom (N-CH₂) and those adjacent to the phosphate ester group (O-CH₂) would appear as distinct multiplets. The hydroxyl (-OH) and amine (N-H) protons are also observable, though their signals can be broad and their chemical shifts can vary depending on the solvent and concentration.

³¹P-NMR: Phosphorus-31 NMR is a highly effective technique for analyzing phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. mdpi.com This method directly probes the chemical environment of the phosphorus atom. For phosphomonoesters like Ethanol, 2,2'-iminobis-, phosphate (ester), a single resonance is expected in the ³¹P NMR spectrum. oxinst.com Studies on analogous compounds such as phosphorylethanolamine and glycerol (B35011) 3-phosphoethanolamine show chemical shifts in the range of approximately 0.4 ppm to 4.5 ppm relative to a standard of 85% phosphoric acid. core.ac.uknih.gov The precise chemical shift is sensitive to factors like pH and solvent. mdpi.com

Table 1: Predicted ¹H-NMR and ³¹P-NMR Data for Ethanol, 2,2'-iminobis-, phosphate (ester) This table is generated based on data from analogous compounds.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH ₂-N- | ~3.2 | Multiplet |

| ¹H | -CH ₂-O-P | ~4.0 | Multiplet |

| ¹H | N-H | Variable | Broad Singlet |

| ¹H | O-H | Variable | Broad Singlet |

| ³¹P | -O-P (O)(OH)₂ | ~0.4 - 4.5 | Singlet |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Ethanol, 2,2'-iminobis-, phosphate (ester) is expected to display characteristic absorption bands corresponding to its constituent groups. researchgate.net

Key expected vibrational modes include:

O-H Stretching: A very broad and strong absorption band typically centered around 3300-3400 cm⁻¹, characteristic of the hydroxyl groups and their involvement in hydrogen bonding. docbrown.info

N-H Stretching: A moderate absorption that may be superimposed on the broad O-H band in the 3300-3500 cm⁻¹ region.

C-H Stretching: Absorptions just below 3000 cm⁻¹ due to the stretching vibrations of the methylene groups. docbrown.info

P=O Stretching: A strong absorption band typically found in the region of 1250-1300 cm⁻¹ for the phosphoryl group.

P-O-C Stretching: Strong, characteristic absorptions for the phosphate ester linkage, typically appearing in the 1000-1100 cm⁻¹ region. docbrown.info

C-N Stretching: A moderate absorption band in the 1020-1250 cm⁻¹ range.

O-H Bending: A moderate absorption band around 1350-1260 cm⁻¹. docbrown.info

Table 2: Expected Characteristic FT-IR Absorption Bands for Ethanol, 2,2'-iminobis-, phosphate (ester)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol, Acid) | Stretching (H-bonded) | 3200 - 3500 | Strong, Broad |

| N-H (Amine) | Stretching | 3300 - 3500 | Moderate |

| C-H (Alkane) | Stretching | 2850 - 3000 | Moderate to Strong |

| P=O (Phosphate) | Stretching | 1250 - 1300 | Strong |

| C-O (Alcohol) | Stretching | 1050 - 1075 | Strong |

| P-O-C (Ester) | Stretching | 1000 - 1100 | Strong |

Mass Spectrometry (MS) Including High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The computed molecular weight for Ethanol, 2,2'-iminobis-, phosphate (ester) is 203.13 g/mol . sielc.comnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the exact mass of the parent ion, allowing for the calculation of its elemental formula. The theoretical exact mass of this compound (C₄H₁₄NO₆P) is 203.05587416 Da. nih.gov

Fragmentation Analysis: In the mass spectrometer, the molecule can break apart into smaller, characteristic fragment ions. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. For organophosphate esters, fragmentation often involves the cleavage of the C-O bond. nih.gov A common fragmentation pathway for phosphorylated molecules is the neutral loss of the phosphate group (H₃PO₄, 98 Da). nih.gov Other expected fragmentation patterns include the loss of alkyl groups adjacent to the nitrogen atom and cleavages characteristic of alcohols. libretexts.orgmiamioh.edu The presence of a nitrogen atom results in an odd molecular weight for the parent ion, which is consistent with the computed value. libretexts.org

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating the target compound from complex mixtures for the purpose of identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of non-volatile, polar compounds like Ethanol, 2,2'-iminobis-, phosphate (ester).

Reverse Phase HPLC (RP-HPLC) is a widely used method for the analysis of Ethanol, 2,2'-iminobis-, phosphate (salt). sielc.com This technique employs a non-polar stationary phase and a polar mobile phase.

Methodology:

Column: A specialized reverse-phase column, such as a Newcrom R1, which exhibits low silanol (B1196071) activity, is suitable for this analysis. sielc.com

Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water. sielc.com An acid, such as phosphoric acid, is often added to the mobile phase to control the ionization of the analyte and improve peak shape. For applications where the HPLC is coupled to a mass spectrometer (LC-MS), a volatile acid like formic acid is used instead of phosphoric acid. sielc.com

Applications: This RP-HPLC method is scalable and can be utilized for isolating impurities in preparative separation. It is also well-suited for pharmacokinetic studies, which track the compound's behavior in a biological system. sielc.com

Table 3: Typical Reverse Phase HPLC Parameters for Ethanol, 2,2'-iminobis-, phosphate (ester) Analysis

| Parameter | Description |

|---|---|

| Technique | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 or specialized polar-embedded reverse phase column (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile and Water, with an acidic modifier |

| Modifier | Phosphoric Acid (for UV detection) or Formic Acid (for MS detection) |

| Detector | UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced speed, resolution, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net This is achieved by using columns packed with smaller particles (typically less than 2 µm), which operates at higher pressures. researchgate.netresearchgate.net The result is a substantial reduction in analysis time and solvent consumption, making it an attractive tool for high-throughput screening and rapid quality control in pharmaceutical and chemical industries. researchgate.netlcms.cz

For the analysis of Ethanol, 2,2'-iminobis-, phosphate (ester), a reverse-phase UPLC method can be employed. Such methods are adaptable from existing HPLC protocols, which utilize columns with smaller particles (e.g., 3 µm) for faster applications. sielc.comsielc.com A typical setup involves a reverse-phase column, such as a Newcrom R1, which exhibits low silanol activity, paired with a simple mobile phase. sielc.comsielc.com The mobile phase often consists of a mixture of acetonitrile (MeCN) and water, with an acid like phosphoric acid added to control ionization and improve peak shape. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, a volatile modifier such as formic acid is substituted for phosphoric acid. sielc.comsielc.com The high resolution provided by UPLC is particularly beneficial for separating the main compound from closely related impurities. researchgate.net

Table 1: Illustrative UPLC Parameters for Rapid Analysis

| Parameter | Condition | Rationale/Reference |

| System | Ultra-Performance Liquid Chromatography (UPLC) | Provides high resolution, speed, and sensitivity. researchgate.netresearchgate.net |

| Column | Sub-2 µm particle size, e.g., C18 | Small particles enhance separation efficiency. researchgate.net |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Common mobile phase for reverse-phase chromatography; formic acid is MS-compatible. sielc.comsielc.com |

| Gradient | Linear gradient (e.g., 5% to 95% B over a few minutes) | Allows for the elution of compounds with a range of polarities. lcms.cz |

| Flow Rate | 0.4 - 0.8 mL/min | Higher flow rates are possible with UPLC, reducing run times. researchgate.net |

| Detector | UV or Mass Spectrometry (MS) | UV for general detection; MS for identification and higher sensitivity. researchgate.netlcms.cz |

Preparative Scale Separations for Isolation of Impurities and Products

The isolation and characterization of impurities are critical steps in the development of chemical and pharmaceutical products. waters.com Preparative scale chromatography is a widely used technique to purify and isolate these impurities or the main product in sufficient quantities for structural elucidation. simsonpharma.comresearchgate.net Analytical HPLC or UPLC methods developed for a compound like Ethanol, 2,2'-iminobis-, phosphate (ester) are often scalable to a preparative level. sielc.comsielc.com

Several strategies can be employed to optimize preparative separations. Large volume injections can increase the amount of impurity loaded onto the column, making detection and collection more efficient while reducing the number of runs required. waters.com Focusing the chromatographic gradient around the elution time of the target compound can improve resolution between it and closely eluting neighbors. waters.com Furthermore, changing the column chemistry (selectivity) can be an effective strategy to resolve impurities that co-elute on the primary column. waters.comneopharmlabs.com For large-scale isolations (gram to kilogram), Dynamic Axial Compression (DAC) columns may be used, which allow for high throughput in minimal time. simsonpharma.com After collection, the isolated fractions containing the compound of interest are typically processed to remove the mobile phase solvents and buffers, often through lyophilization (freeze-drying), to yield the pure substance. simsonpharma.com

Table 2: General Workflow for Preparative Scale Isolation

| Step | Description | Purpose/Reference |

| 1. Method Development | An analytical HPLC/UPLC method is optimized for the best possible separation of the target compound and impurities. | To establish the foundational separation conditions. simsonpharma.com |

| 2. Scaling Up | The analytical method is scaled to a larger preparative column, adjusting flow rates and injection volumes accordingly. | To handle larger sample loads for isolation. sielc.comsielc.com |

| 3. Loading and Elution | A concentrated solution of the crude material is injected onto the preparative column and eluted using a focused gradient. | To maximize throughput and improve resolution of the target peak. waters.com |

| 4. Fraction Collection | Fractions are collected as they exit the detector. Mass-directed fraction collection can be used to specifically collect the compound with the desired mass-to-charge ratio. | To isolate the compound of interest from other components. waters.com |

| 5. Purity Analysis | The collected fractions are analyzed by an analytical method (e.g., UPLC) to confirm their purity. | To ensure the isolated compound meets the required purity specifications. simsonpharma.com |

| 6. Workup | Pure fractions are pooled, and the solvent is removed (e.g., by lyophilization) to obtain the solid compound. | To get the final, stable, and pure form of the substance. simsonpharma.comresearchgate.net |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. shimadzu.comphcogres.com Direct analysis of highly polar compounds like Ethanol, 2,2'-iminobis-, phosphate (ester) or its parent amine, diethanolamine, can be challenging due to their low volatility and tendency to interact with the column, leading to poor peak shape. chromforum.orgresearchgate.net Therefore, analysis is often performed on more volatile derivatives.

A common approach involves a derivatization step, such as silylation, to convert the polar -OH and -NH groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and amines. capes.gov.br For instance, a technique developed for aqueous diethanolamine solutions involves removing water, silylating the residue with a reagent like N,O-bis-(trimethylsilyl)acetamide, and then analyzing the products by GC. capes.gov.br The separation is typically carried out on a capillary column, with choices ranging from nonpolar (e.g., Rtx-1) to mid-polarity (e.g., OV-17), coupled with a flame ionization detector (FID), which is robust and provides excellent sensitivity for organic compounds. capes.gov.brnih.govscispace.com

Table 3: Example Gas Chromatography Method Parameters

| Parameter | Condition | Rationale/Reference |

| Derivatization | Silylation (e.g., with N,O-bis-(trimethylsilyl) acetamide) | Increases volatility and thermal stability of the analyte. capes.gov.br |

| Column | Capillary column (e.g., OV-17 or SPB-5) | Provides high-resolution separation of derivatized compounds. capes.gov.brnih.gov |

| Carrier Gas | Nitrogen or Helium | Inert gas to carry the sample through the column. capes.gov.br |

| Injection Mode | Splitless | Suitable for trace analysis. scispace.com |

| Oven Program | Temperature ramp (e.g., starting at 140-175 °C) | To effectively separate compounds with different boiling points. capes.gov.br |

| Detector | Flame Ionization Detector (FID) | Sensitive to hydrocarbons and organic derivatives. nih.govscispace.com |

Thin-Layer Chromatography (TLC) for Screening and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for screening samples, checking purity, and monitoring the progress of reactions. nih.gov It allows for the parallel separation of multiple samples on a single plate. nih.gov

For phosphate esters, TLC analysis can be complicated by streaking on standard silica (B1680970) gel plates due to the strong interaction of the polar phosphate group with the stationary phase. reddit.com This issue can sometimes be mitigated by adding a small amount of acid, such as acetic acid, to the mobile phase to suppress the ionization of the phosphate group. reddit.com Visualization of the separated spots is achieved using various reagents. General-purpose stains can be used, but specific stains for phosphates provide better selectivity. A common visualization agent is an ammonium (B1175870) molybdate (B1676688) spray, which reacts with phosphate groups to form a distinctively colored (typically blue or yellow-green) spot after heating. researchgate.netepfl.ch Another option is a cobalt(II) chloride reagent, which produces blue spots with organic phosphate esters. researchgate.net For the parent amine, diethanolamine, ninhydrin (B49086) can be used as a detecting agent. chromforum.org

Table 4: TLC Systems for Phosphate Ester Analysis

| Parameter | Description | Rationale/Reference |

| Stationary Phase | Silica Gel 60 F254 plates | Standard polar stationary phase; F254 indicator allows for visualization under UV light. epfl.ch |

| Mobile Phase | Non-polar solvent with polar modifier (e.g., Dichloromethane:Methanol) with added acid (e.g., 1-10% Acetic Acid) | The solvent system separates components based on polarity. Acid is added to reduce streaking. reddit.com |

| Visualization Reagent 1 | Ammonium Molybdate Spray followed by heating | Specific for detecting phosphate-containing compounds, which appear as blue spots. researchgate.netepfl.ch |

| Visualization Reagent 2 | Cobalt(II) Chloride Spray | Detects organic phosphate esters, appearing as blue spots. researchgate.net |

| Visualization Reagent 3 | UV light (254 nm) | For compounds that can quench the fluorescence of the F254 indicator on the plate. epfl.ch |

Titrimetric Analysis

Potentiometric Titration for Determination of Ester Content and Acid Dissociation Constants

Potentiometric titration is a highly accurate and reliable analytical method used for quantitative analysis. It is particularly valuable for the characterization of phosphate esters like Ethanol, 2,2'-iminobis-, phosphate (ester). The technique can be used to determine the relative amounts of monoester and diester in a mixture, as well as the amount of free phosphoric acid, based on the distinct pKa values of the acidic protons in each species. researchgate.netp2infohouse.org The process involves titrating the sample with a standardized basic solution, such as potassium hydroxide (B78521), while monitoring the solution's potential (or pH) with an electrode. google.comsemanticscholar.org The equivalence points in the resulting titration curve correspond to the neutralization of specific acidic protons, allowing for the calculation of the concentration of each acidic species. p2infohouse.org

This method is also the standard for determining the acid dissociation constant (pKa) of a substance. mt.comresearchgate.net By carefully titrating the acid form of the compound, the pKa can be calculated from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal. researchgate.net The determination of pKa is crucial as this physicochemical parameter can significantly influence the compound's behavior in various applications. mt.com

Table 5: Principles of Potentiometric Titration Analysis

| Analysis Target | Principle | Key Measurement/Reference |

| Ester Content (Mono- vs. Diester) | The titration curve of a phosphate ester mixture exhibits multiple inflection points, corresponding to the neutralization of the different acidic protons of phosphoric acid, the monoester, and the diester. | The volume of titrant consumed to reach each equivalence point allows for the calculation of the concentration of each component. researchgate.netp2infohouse.org |

| Acid Value | Measures the total amount of acidic substances present, which is an indicator of degradation. The sample is titrated with a standardized base to a defined endpoint. | Reported as mg KOH per gram of sample. thermal-lube.com |

| Acid Dissociation Constant (pKa) | The pH of the solution is measured as a function of the volume of added titrant. The pKa value is determined from the pH at the half-neutralization point. | The inflection point of the first derivative of the titration curve identifies the equivalence point (VEQ), and the pKa is the pH at VEQ/2. mt.comresearchgate.net |

Method Development and Validation Protocols

Criteria for Selection of Appropriate Analytical Methodologies

The selection of a suitable analytical methodology for "Ethanol, 2,2'-iminobis-, phosphate (ester)" is guided by the compound's physicochemical properties, the complexity of the sample matrix, and the required sensitivity and selectivity of the analysis. Given its structure, the compound is expected to be polar and may possess chiral centers, influencing the choice of separation and detection techniques.

Key criteria for method selection include:

Analyte Characteristics: The high polarity of the diethanolamine phosphate structure suggests that liquid chromatography (LC) would be more suitable than gas chromatography (GC) without derivatization. While GC is a common technique for many OPEs, highly polar compounds often require derivatization to improve volatility and thermal stability. chromatographyonline.comfrontiersin.org LC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for a wide range of OPEs, including polar and non-polar congeners. walisongo.ac.id

Separation Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary candidate for separating polar analytes. For compounds containing amino groups, derivatization with reagents like o-phthaldialdehyde (OPA) can be employed to form fluorescent derivatives, enhancing detection sensitivity and chromatographic retention. nih.govcore.ac.uk Given the potential for stereoisomerism in phosphate esters, chiral chromatography may be necessary to separate enantiomers, using specialized chiral stationary phases (CSPs) like polysaccharide-based columns. researchgate.netnih.govresearchgate.net

Detection System: Mass spectrometry (MS) is the preferred detection method due to its high selectivity and ability to provide structural confirmation. walisongo.ac.id For LC, electrospray ionization (ESI) is a common interface for polar compounds. In GC, detectors such as the nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) can offer element-selective detection, but MS provides definitive identification. nih.gov

Matrix Complexity: The nature of the sample matrix (e.g., water, soil, biological tissue) dictates the required extent of sample preparation. Complex matrices often introduce interferences, necessitating highly selective techniques like tandem mass spectrometry (MS/MS) to distinguish the analyte from background noise. sci-hub.sebohrium.com

The following table summarizes the primary analytical methodologies considered for the analysis of "Ethanol, 2,2'-iminobis-, phosphate (ester)".

| Analytical Technique | Separation Mode | Detection | Suitability for Target Compound |

| LC-MS/MS | Reversed-Phase | ESI-MS/MS | High: Excellent for polar, non-volatile compounds. Offers high sensitivity and selectivity, minimizing matrix effects. walisongo.ac.id |

| HPLC-FLD | Reversed-Phase | Fluorescence | Moderate to High: Requires pre-column derivatization (e.g., with OPA) to make the analyte fluorescent. Very sensitive. nih.gov |

| GC-MS | Capillary GC | EI-MS | Low to Moderate: Requires derivatization to increase volatility. Prone to thermal degradation of polar analytes. chromatographyonline.com |

| Chiral HPLC | Chiral Stationary Phase | UV or MS | High (if chiral): Necessary for separating enantiomers, which may have different biological activities. nih.govmdpi.com |

Optimization and Feasibility Testing in Diverse and Complex Matrices

Once a primary analytical methodology is selected, it must be optimized and tested for feasibility in the specific matrices of interest. This is a critical step to ensure the method is robust, reliable, and free from significant matrix-induced errors. For "Ethanol, 2,2'-iminobis-, phosphate (ester)," this process would focus on sample extraction, extract clean-up, and instrumental parameter optimization.

Sample Extraction and Clean-up: The goal of sample preparation is to efficiently extract the analyte from the matrix while removing interfering components. For OPEs, common techniques include:

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up extracts from complex samples like water, sediment, and biological tissues. bohrium.com The choice of sorbent material is critical and depends on the analyte's polarity.

Magnetic Solid-Phase Extraction (MSPE): This is a newer variation of SPE that uses magnetic nanoparticles as the sorbent, simplifying the extraction process and avoiding issues like column packing. chromatographyonline.comchromatographyonline.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is increasingly applied to OPE analysis in various matrices, offering a streamlined extraction and clean-up process. dlu.edu.vn

Optimization involves testing different solvents, pH conditions, and sorbent types to maximize recovery of the target analyte. For instance, a study on various OPEs in fish tissue optimized a modified QuEChERS method combined with Captiva EMR-Lipid and Bond Elut PSA cartridges for effective lipid removal. dlu.edu.vn

Feasibility Testing: Feasibility is assessed by analyzing the target compound in various spiked matrices. Key considerations include:

Matrix Effects: The sample matrix can suppress or enhance the analyte signal in the detector, particularly in ESI-MS. These effects are evaluated by comparing the response of the analyte in a pure solvent standard to its response in a matrix-spiked standard. sci-hub.sebohrium.com The use of isotopically labeled internal standards is a common strategy to compensate for matrix effects.

Analyte Stability: The stability of "Ethanol, 2,2'-iminobis-, phosphate (ester)" during extraction, clean-up, and storage must be confirmed to prevent degradation and ensure accurate results.

The following table presents a hypothetical optimization scheme for the analysis of "Ethanol, 2,2'-iminobis-, phosphate (ester)" in a water matrix using SPE followed by LC-MS/MS.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition (Hypothetical) |

| SPE Sorbent | C18 | Oasis HLB | Mixed-Mode Cation Exchange | Oasis HLB |

| Sample pH | 3 | 7 | 9 | 7 |

| Elution Solvent | Methanol | Acetonitrile | Ethyl Acetate | Acetonitrile |

| LC Mobile Phase A | Water + 0.1% Formic Acid | Water + 5mM Ammonium Formate | Water | Water + 5mM Ammonium Formate |

| LC Mobile Phase B | Acetonitrile | Methanol | Acetonitrile/Methanol (1:1) | Acetonitrile |

| ESI Mode | Positive | Negative | Both | Positive |

Assessment of Quality Assurance Parameters (Precision, Accuracy, Representativeness, Completeness, Comparability)

Method validation is the process of confirming that the analytical procedure is suitable for its intended use. This is achieved by assessing a range of quality assurance (QA) and quality control (QC) parameters. epa.gov For "Ethanol, 2,2'-iminobis-, phosphate (ester)," these parameters ensure that the data generated are reliable and defensible.

Precision: This measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Intraday precision (repeatability) and interday precision (reproducibility) are evaluated. walisongo.ac.idbohrium.com

Accuracy: This refers to the closeness of a measured value to the true or accepted value. It is typically assessed by analyzing certified reference materials (CRMs) or by performing spike and recovery experiments at different concentration levels. dlu.edu.vnmdpi.com

Representativeness: This parameter ensures that the sample collected and analyzed accurately reflects the material being tested. It is primarily controlled by the sampling plan and procedures.

Completeness: This is the percentage of measurements that are judged to be valid compared to the total number of measurements planned.

Comparability: This is the extent to which data from one study can be compared to data from another. The use of standardized methods, consistent units, and participation in inter-laboratory comparison studies are crucial for achieving comparability. walisongo.ac.id

Other important validation parameters include:

Linearity and Range: The range of concentrations over which the analytical method provides results with an acceptable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the background noise. chromatographyonline.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. chromatographyonline.com

The following table provides typical acceptance criteria for these quality assurance parameters in the context of OPE analysis.

| QA Parameter | Typical Acceptance Criteria | Reference |

| Linearity (R²) | > 0.99 | mdpi.comnih.gov |

| Accuracy (Recovery) | 70-120% | frontiersin.orgbohrium.comnih.gov |

| Precision (RSD) | < 15-20% | walisongo.ac.idfrontiersin.orgbohrium.com |

| LOD | Signal-to-Noise Ratio ≥ 3 | chromatographyonline.comdlu.edu.vn |

| LOQ | Signal-to-Noise Ratio ≥ 10 or 3.3 x LOD | chromatographyonline.comdlu.edu.vn |

| Matrix Effect | Within ±20% | bohrium.com |

Theoretical and Computational Studies of Ethanol, 2,2 Iminobis , Phosphate Ester

Molecular Modeling and Simulation Techniques for Structural and Conformational Analysis

Molecular modeling and simulation are powerful tools for investigating the three-dimensional structure and conformational landscape of molecules like Ethanol (B145695), 2,2'-iminobis-, phosphate (B84403) (ester). Due to the flexibility of the diethanolamine (B148213) backbone and the phosphate group, this compound can adopt numerous conformations.

Detailed research findings from molecular dynamics (MD) simulations on related systems, such as phospholipids (B1166683) with ethanolamine (B43304) headgroups, demonstrate the utility of these techniques. For instance, MD simulations have been used to study the binding of 1,2-dilauroyl-L-phosphatidylethanolamine to phospholipase A2, revealing the importance of the substrate's conformation in enzymatic hydrolysis. researchgate.net Similar simulations on dipalmitoylphosphatidylcholine bilayers have elucidated the interactions between the phosphate and amine groups with ions at the membrane surface. upenn.edu

For Ethanol, 2,2'-iminobis-, phosphate (ester), MD simulations could be employed to:

Determine the preferred conformations in different solvent environments.

Analyze the intramolecular hydrogen bonding network between the hydroxyl, amine, and phosphate groups.

Simulate its interaction with biological macromolecules, such as enzymes or receptors, to predict binding affinities and modes.

While a specific conformer generation for a related compound, Diethanolamine cetyl phosphate, was disallowed in one database due to its high flexibility, this highlights the necessity of dynamic simulation methods to capture its full conformational range. nih.gov A theoretical study on analogues of alpha-L-rhamnose-1-phosphate also underscores the importance of conformational analysis, as the biological activity of such molecules is intimately linked to their shape and flexibility. nih.gov

Table 1: Potential Applications of Molecular Dynamics Simulations for Ethanol, 2,2'-iminobis-, phosphate (ester)

| Simulation Type | Objective | Potential Insights |

| Solvated MD | To understand behavior in aqueous solution | Preferred conformations, solvent interactions, and hydrogen bonding network. |

| Protein-Ligand Docking followed by MD | To investigate interactions with biological targets | Binding affinity, key interacting residues, and stability of the complex. |

| Membrane Simulation | To study interactions with lipid bilayers | Penetration depth, orientation within the membrane, and effect on membrane properties. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and intrinsic reactivity of molecules.

A study on diethanolamine, the parent amine of the target compound, utilized DFT calculations with the B3LYP method and a 6-311++G(d,p) basis set to determine its vibrational frequencies and optimized structure. researchgate.net The excellent agreement between the calculated and experimental infrared spectra validated the computational model, with a correlation value of 0.9912. researchgate.net This foundational work provides a reliable method for studying the esterified phosphate derivative.

For "Ethanol, 2,2'-iminobis-, phosphate (ester)," DFT calculations can be extended to predict a range of electronic properties. For example, a theoretical study on a diethanolamine dithiocarbamate (B8719985) derivative calculated key electronic parameters using DFT. dergipark.org.tr Applying a similar methodology to the phosphate ester would allow for the determination of:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for predicting chemical reactivity, with the HOMO energy relating to the ability to donate electrons and the LUMO energy to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Atomic Charges: Calculation of partial charges on each atom can help in understanding intermolecular interactions.

Table 2: Calculated Vibrational and Electronic Properties of Diethanolamine (as a precursor to the ester)

| Property | Computational Method | Result | Reference |

| Correlation with Experimental IR Spectra | B3LYP/6-311++G(d,p) | 0.9912 | researchgate.net |

Table 3: Predicted Electronic Properties for a Diethanolamine Derivative (Illustrative for the Phosphate Ester)

| Parameter | DFT/B3LYP/6-311G (eV) | DFT/B3PW91/SDD (eV) | Reference |

| HOMO Energy | -5.78 | -5.87 | dergipark.org.tr |

| LUMO Energy | -2.30 | -2.32 | dergipark.org.tr |

| Energy Gap (ΔE) | 3.48 | 3.55 | dergipark.org.tr |

Structure-Activity Relationship (SAR) Investigations for Functional Predictions

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or functional activity. For "Ethanol, 2,2'-iminobis-, phosphate (ester)," SAR investigations would involve synthesizing and testing a series of structurally related analogues to identify key molecular features responsible for a particular function.

While specific SAR studies on this exact compound are not widely published, research on related classes of compounds provides a framework for how such an investigation would proceed. For instance, SAR studies on dihydropyrimidinone derivatives as alkaline phosphatase inhibitors have been conducted, combining synthesis, in vitro assays, and computational analysis to understand how different substituents affect inhibitory activity. nih.gov Similarly, SAR studies on sulfonamide derivatives have been used to probe their interactions with enzymes like dihydropteroate (B1496061) synthase. nih.govnih.gov

A hypothetical SAR study on "Ethanol, 2,2'-iminobis-, phosphate (ester)" could involve modifying:

The alkyl chain of the ester: Changing the length or branching could influence lipophilicity and interaction with hydrophobic pockets in a biological target.

The substitution on the nitrogen atom: Introducing methyl or other groups could alter the basicity and steric profile.

The phosphate group: Derivatization to a thiophosphate or phosphoramidate (B1195095) could modulate its reactivity and binding characteristics.

The results of these modifications would then be used to build a qualitative model that predicts the functional activity of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by using statistical methods to create mathematical models that quantitatively predict the activity of compounds based on their physicochemical properties or calculated molecular descriptors.

No specific QSAR models for "Ethanol, 2,2'-iminobis-, phosphate (ester)" are currently available in the literature. However, the methodology has been successfully applied to related compounds. For example, a 2D-QSAR study on dihydropyrimidinone derivatives identified key descriptors that correlate with alkaline phosphatase inhibition, resulting in a model with good predictive power (R² = 0.958). nih.gov In another study on 1,8-naphthalimide-4-aminoquinoline derivatives, descriptors such as dipole moment, HOMO/LUMO energies, and log P were used to build a QSAR model for antimalarial activity. researchgate.net

A QSAR model for "Ethanol, 2,2'-iminobis-, phosphate (ester)" would first require a dataset of structurally similar compounds with measured activity (e.g., enzyme inhibition, surfactancy). Then, a variety of molecular descriptors would be calculated:

Table 4: Common Descriptor Classes for QSAR Modeling

| Descriptor Class | Examples |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges |

| Steric | Molecular Volume, Surface Area, Molar Refractivity |

| Hydrophobic | Log P (Partition Coefficient) |

| Topological | Connectivity Indices, Shape Indices |

Statistical methods such as multiple linear regression or partial least squares would then be used to generate an equation that links these descriptors to the observed activity. Such a model would be invaluable for predicting the properties of new, unsynthesized derivatives, thereby guiding further research and development.

Computational Chemistry for Mechanistic Elucidation of Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. The reactions of phosphate esters are of great interest, and computational studies have been central to understanding their hydrolysis and other transformations.

For "Ethanol, 2,2'-iminobis-, phosphate (ester)," a key reaction to study would be the hydrolysis of the phosphate ester bond. Computational studies on other organophosphates have shown that the mechanism can vary, ranging from associative (where the nucleophile adds before the leaving group departs) to dissociative (where the leaving group departs first, forming a metaphosphate intermediate). acs.org

DFT calculations could be used to model the reaction pathway for the hydrolysis of "Ethanol, 2,2'-iminobis-, phosphate (ester)". This would involve:

Optimizing the geometries of the reactant, any intermediates, the transition state(s), and the products.

Performing a vibrational frequency analysis to confirm that the reactant, intermediates, and products are energy minima and that the transition state has a single imaginary frequency corresponding to the reaction coordinate.

By comparing the energy barriers for different potential pathways, the most likely mechanism can be determined. This information is critical for understanding the compound's stability and its potential role in various chemical and biological processes.

Applications in Materials Science and Industrial Chemistry

Design and Performance in Surface Active Agent Technologies

As a surface-active agent, or surfactant, Ethanol (B145695), 2,2'-iminobis-, phosphate (B84403) (ester) and its derivatives are integral to technologies that require the modification of surface and interfacial properties. wikipedia.org Phosphate esters, in general, are recognized for their stability over a wide pH range, good solubility, and inherent corrosion-inhibiting properties, making them highly suitable for various surfactant applications. researchgate.net

Ethanol, 2,2'-iminobis-, phosphate (ester) functions effectively as both an emulsifier and a dispersing agent. Emulsifiers are crucial for creating stable mixtures of immiscible liquids, such as oil and water, while dispersing agents are used to prevent the agglomeration of solid particles within a liquid medium.

The diethanolamine (B148213) component contributes to the emulsifying and dispersing capabilities of the molecule. wikipedia.orgnih.gov Diethanolamine is widely used in the preparation of diethanolamides and diethanolamine salts of long-chain fatty acids, which are key components in soaps and surfactants. wikipedia.org

As a phosphate ester, the compound is particularly effective in dispersing pigments. google.com In surfactant-based systems, these esters help to prevent the gelling of pigment dispersions, a common issue with conventional surfactants. google.com The steric hindrance provided by the structure of some phosphate esters is believed to minimize the interaction between the pigment and the anionic phosphate group, leading to improved stability. google.com The concentration of the dispersing agent is a critical factor, with preferred percentages typically ranging from 15-25% based on pigment weight. google.com These dispersions can accommodate pigment solids concentrations of up to 40%. google.com

The performance of phosphate esters as emulsifiers is influenced by the nature of the alcohol and the degree of ethoxylation. researchgate.net In the context of microemulsions, the addition of diethanolamine nitrite (B80452) has been shown to improve the emulsification of the aqueous phase in systems stabilized by ethoxylated nonylphenol phosphate esters. up.ac.za

The ability of a liquid to spread over a surface, known as wetting, is a critical property in many industrial applications. Wetting agents are substances that reduce the surface tension of a liquid, allowing it to wet surfaces more effectively. Hydrotropes are compounds that enhance the solubility of sparingly soluble solutes in water.

Phosphate esters are known to be effective wetting agents. researchgate.net Research on the surfactant properties of various monoalkyl ethanolamine (B43304) phosphate esters has shown that they can significantly lower the surface tension of water. i-scholar.in Notably, monolauryl diethanolamine phosphate ester has demonstrated superior wetting power compared to other derivatives. i-scholar.in The wetting time of phosphate esters is influenced by the molecular weight of the hydrophobe; as the molecular weight increases, the wetting time also tends to increase. p2infohouse.org

In addition to their wetting properties, phosphate esters can function as hydrotropes. researchgate.net This dual functionality makes them valuable in formulations where both surface activity and enhanced solubility are required. Certain phosphate ester-based hydrotropes are highly effective, enabling the formulation of products with high concentrations of substances like caustic soda. hroc.in

Static electricity buildup can be a significant problem in various industries, leading to handling issues, dust attraction, and even hazardous discharges. Antistatic agents are compounds applied to materials to reduce or eliminate this static buildup.

Ethanol, 2,2'-iminobis-, phosphate (ester) and its derivatives are utilized as antistatic agents. wikipedia.org The mechanism of action for ionic antistatic agents, which include phosphate derivatives, involves increasing the surface conductivity of the material, often by attracting moisture from the air. The presence of ions increases the conductivity of this adsorbed water layer, allowing for the dissipation of static charges.

Corrosion, the gradual destruction of materials by chemical or electrochemical reaction with their environment, is a major concern in many industries. Ethanol, 2,2'-iminobis-, phosphate (ester) exhibits effective corrosion inhibition properties, particularly for mild steel. wikipedia.orgpeacta.org This is a result of the combined actions of the diethanolamine and phosphate groups.

Diethanolamine itself is a potent corrosion inhibitor. peacta.org Studies on the effect of diethanolamine on mild steel in a sulfuric acid medium have shown significant inhibition efficiency. The mechanism is attributed to the physical adsorption of the inhibitor molecules onto the metal surface. peacta.org This adsorption process creates a protective barrier that slows down the corrosion rate. ijcsi.pro The inhibition efficiency of diethanolamine is dependent on its concentration and the temperature of the environment.

Table 1: Corrosion Inhibition Efficiency of Diethanolamine (DEA) on Mild Steel in 0.5 M H₂SO₄ at 303 K

| DEA Concentration (M) | Inhibition Efficiency (%) |

| 10⁻³ | 88.7 |

| 10⁻⁴ | 81.2 |

| 10⁻⁵ | 72.8 |

| 10⁻⁶ | 64.0 |

| 10⁻⁷ | 55.3 |

Data sourced from a study on the inhibitory effect of diethanolamine on the corrosion of mild steel. peacta.org

The phosphate component also plays a crucial role in corrosion inhibition. Soluble phosphates can form a protective barrier layer on the steel surface. researchgate.net In the presence of iron ions produced during the corrosion process, phosphate ions can precipitate as iron phosphate compounds. researchgate.net This layer acts as a physical barrier, hindering further corrosion. The chemical stability of phosphate species is pH-dependent, with PO₄³⁻ ions being stable in alkaline conditions (pH > 12), which is relevant for the protection of steel in concrete environments. researchgate.net The combined presence of the amine and phosphate functionalities in Ethanol, 2,2'-iminobis-, phosphate (ester) provides a synergistic effect, making it an effective mixed-type corrosion inhibitor.

Advanced Formulation Technologies

Beyond its direct applications in materials science, Ethanol, 2,2'-iminobis-, phosphate (ester) serves as a functional component in sophisticated formulation technologies, notably in the pharmaceutical sector.

In pharmaceuticals, an excipient is an inactive substance formulated alongside the active pharmaceutical ingredient (API). Excipients can fulfill a variety of roles, such as aiding in the manufacturing process, improving stability, or enhancing the bioavailability of the drug.

Diethanolamine and its salts, including the phosphate ester, are used in pharmaceutical formulations. nih.govcphi-online.com Diethanolamine itself can function as a pH adjuster, a chelating agent to sequester metal ions that might otherwise degrade the API, and a preservative. cphi-online.comresearchgate.net As a surfactant, diethanolamine phosphate can act as an emulsifying and dispersing agent in various pharmaceutical preparations. nih.gov This is particularly valuable for the formulation of poorly water-soluble drugs, where it can help to create stable emulsions or suspensions, thereby improving drug delivery.

Additive Role in Coating and Paint Formulations (e.g., Pigment Dispersion Enhancement)

Phosphate esters are integral additives in the formulation of paints and coatings, where they primarily function as highly effective dispersing agents. epo.orgspecialchem.com The dispersion process is critical to paint performance, involving the wetting of solid pigment particles and stabilizing them within the liquid medium to prevent re-agglomeration. epo.orgspecialchem.com The presence of a phosphate ester surfactant can significantly enhance the stability of pigment dispersions, including those with reactive pigments like zinc oxide. pcimag.com

The introduction of the phosphate moiety into a coating formulation serves to improve gloss and color acceptance, reduce viscosity increases during aging, and enhance surface wetting for more stable dispersions. epo.orgpcimag.com Typically added in small quantities, around 0.2% to 0.5% based on solids, these additives can be incorporated during either the grinding or letdown stage of paint manufacturing with positive results. pcimag.com Research has shown that the addition of phosphate ester surfactants can lead to a significant improvement in gloss, suggesting they act as dispersion stabilizers that inhibit flocculation. pcimag.com They also contribute to improved block resistance by migrating to the coating's surface, creating a lubricating layer. pcimag.com

In surfactant-based systems, particularly for azo pigments, phosphate ester salts are used to create stable dispersions. google.com The concentration of the pigment solids in such dispersions can range from 10% to 40%, with the dispersing agent itself used at a concentration of at least 10% based on the weight of the pigment. google.com

Table 1: Research Findings on Phosphate Ester in Paint Formulations This table is interactive. Users can sort columns to analyze the data.

| Finding Category | Parameter | Observation/Result | Source(s) |

|---|---|---|---|

| Performance Enhancement | Gloss Improvement | Addition of phosphate esters resulted in a 5-15 unit increase in gloss. | pcimag.com |

| Formulation Concentration | Typical Additive Level | 0.2 - 0.5% based on total solids. | pcimag.com |

| Formulation Concentration | Pigment Solids | 10% - 40% by weight of the dispersion. | google.com |

Use in Lubricants and Hydraulic Fluids for Performance Enhancement

Since the 1940s, phosphate esters have been recognized for their excellent anti-wear and fire-resistance properties, leading to their widespread use in specialized lubricant applications. machinerylubrication.com They are employed both as additives and as synthetic basestocks, primarily in hydraulic systems, turbines, and compressors where fire risk is a major concern. machinerylubrication.com

Phosphate esters are among the most fire-resistant non-aqueous synthetic basestocks available. machinerylubrication.com Their high ignition temperatures, low vapor pressure, and excellent oxidation stability make them difficult to burn, and they tend to be self-extinguishing. machinerylubrication.comlanxess.com This characteristic makes them the preferred fluid for applications with high fire risk, such as in the electrohydraulic control (EHC) systems of steam and gas turbines. lanxess.comlanxess.com

Beyond fire resistance, these compounds are effective anti-wear and extreme-pressure (EP) additives. mdpi.comresearchgate.net The fundamental mechanism involves the formation of a protective tribochemical film on metal bearing surfaces, which prevents direct metal-to-metal contact, especially under boundary lubrication conditions. mdpi.com This action reduces friction and significantly lowers wear. mdpi.comnih.gov Furthermore, phosphate esters function as corrosion inhibitors by reacting with the metal surface to form an insoluble, protective boundary layer that prevents degradation from water or oxygen. lubeperformanceadditives.com While powerful, their application is somewhat specialized due to limitations such as a low viscosity index and chemical aggressiveness towards certain seal materials. machinerylubrication.com

Table 2: Performance Data of Phosphate Ester Additives in Lubricants This table is interactive. Users can sort columns to analyze the data.

| Performance Metric | Fluid Type | Result | Source(s) |

|---|---|---|---|

| Fire Resistance | |||

| Hot Manifold Ignition Temp. | Phosphate Ester (Reolube® Turbofluid 46XC) | 741 °C (No flaming drips) | lanxess.com |

| Hot Manifold Ignition Temp. | Polyol Ester | 495 °C (Flaming drips occurred) | lanxess.com |

| Hot Manifold Ignition Temp. | Mineral Oil (Group I) | 444 °C (Flaming drips occurred) | lanxess.com |

| Wear & Friction Reduction | |||

| Wear Reduction | Ammonium-Phosphate IL (0.5 wt%) in Synthetic Ester | >99% reduction | nih.gov |

Applications in Textile and Leather Processing

The textile manufacturing process involves numerous chemical treatments where phosphate esters serve as key auxiliaries. ethox.com They are utilized in various stages, including pretreatment, dyeing, and finishing. ethox.com In pretreatment, they act as wetting agents to prepare the textile substrate. ethox.com During dyeing, they function as dispersants and leveling agents. ethox.com Certain phosphate esters are also valued for their antistatic and softening properties, making them useful in detergent and finishing formulations. pcc.euknowde.com

In leather processing, phosphate esters are used as fatliquoring agents, which are crucial for imparting softness and flexibility to the finished leather. researchgate.net Research into novel phosphate esters for this purpose has shown they can offer advantageous properties, such as resistance to yellowing and the prevention of "fatty spew," a defect caused by fat migration. researchgate.net The effectiveness of phosphate esters in leather is partly attributed to the strong coordination interaction between the phosphate groups and the metal ions (e.g., chromium) used in the tanning process. researchgate.net For fatting tanned leather, phosphoric acid partial esters are typically applied at a concentration of 0.2% to 15% with respect to the weight of the leather being treated. google.com

Functionality in Emulsion Polymerization Processes

Phosphate esters serve as effective surfactants or emulsifiers in emulsion polymerization, a process used to produce synthetic latexes. google.comgoogle.com Their role is to stabilize the monomer droplets within the aqueous medium, leading to the formation of a stable polymer latex. google.com The use of phosphate ester emulsifiers is particularly noted for producing polymers with a low coagulum content, which is economically advantageous. google.com